(5Z)-3-cyclohexyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a fluorophenyl group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the cyclohexyl and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone core to its corresponding thiazolidine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-3-CYCLOHEXYL-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-3-CYCLOHEXYL-5-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C25H22FN3OS2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22FN3OS2/c26-19-13-11-17(12-14-19)23-18(16-28(27-23)20-7-3-1-4-8-20)15-22-24(30)29(25(31)32-22)21-9-5-2-6-10-21/h1,3-4,7-8,11-16,21H,2,5-6,9-10H2/b22-15- |
InChI Key |
BWCSRIKDMRDVRY-JCMHNJIXSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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